molecular formula CFNO3S B2967277 Fluorosulfonyl isocyanate CAS No. 1495-51-8

Fluorosulfonyl isocyanate

Cat. No.: B2967277
CAS No.: 1495-51-8
M. Wt: 125.07
InChI Key: RQIMPDXRFCFBGC-UHFFFAOYSA-N
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Description

Fluorosulfonyl isocyanate (FSI, CAS 1495-51-8, molecular formula CFNO₃S) is a highly reactive, corrosive, and moisture-sensitive compound synthesized via halogen exchange reactions from chlorosulfonyl isocyanate (CSI) . Its structure comprises an isocyanate (–NCO) group and a fluorosulfonyl (–SO₂F) moiety, which contribute to its dual reactivity in electrophilic and nucleophilic processes. FSI has gained prominence in materials science, particularly in lithium-ion battery electrolytes, where it improves solid-electrolyte interphase (SEI) stability by modifying decomposition products . Its electronic properties, including a first ionization energy of 12.3 eV (attributed to πNCO molecular orbitals), have been characterized using photoelectron spectroscopy and synchrotron studies .

Preparation Methods

Fluorosulfonyl isocyanate can be synthesized through several methods. One common approach involves the halogen exchange reaction of chlorosulfonyl isocyanate with a fluoride source . This reaction typically requires controlled conditions to ensure the stability of the product. Another method involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals . This method is efficient and provides high yields of the desired product.

Chemical Reactions Analysis

Fluorosulfonyl isocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alcohols, amines, and alkynes. The major products formed from these reactions are fluorosulfonyl carbamates, ureas, and oxathiazine derivatives.

Scientific Research Applications

Fluorosulfonyl isocyanate (FSO2NCO), a chemical compound notable for its unique reactivity and stability due to its fluorosulfonyl (FSO2) and isocyanate (NCO) groups, finds diverse applications in scientific research, including organic synthesis, battery technology, drug discovery, and materials science.

Scientific Research Applications

Organic Synthesis
this compound acts as a bis-electrophilic linker in the stepwise attachment of alcohol and amine modules, facilitating the creation of complex molecules. It is a SuFEx (Sulfur Fluoride Exchange) linker in stepwise unions of alcohol and amine modules . The isocyanate group of FSI reacts directly and quickly with alcohols and phenols, affording fluorosulfuryl carbamates in nearly quantitative yield .

Battery Technology
this compound is utilized as an electrolyte additive in lithium-ion batteries to improve the interface between the graphite anode and the electrolyte, enhancing battery performance.

Drug Discovery
This compound is employed in the synthesis of bioactive molecules, including potential drug candidates. Fluorosulfuryl isocyanate (FSI) is a reliable bis-electrophilic linker for the stepwise attachment of alcohol and amine-bearing modules, expanding the scope of SuFEx ligation, which is especially interesting for drug discovery and chemical biology .

Materials Science
It is used to modify polymers for applications such as proton exchange membrane fuel cells (PEMFCs).

Chemical Reactions and Products

This compound undergoes various chemical reactions, including substitution, addition, oxidation, and reduction.

Substitution Reactions
It reacts with alcohols and amines to form fluorosulfonyl carbamates and ureas.

Addition Reactions
The compound can participate in cycloaddition reactions with alkynes to form oxathiazine derivatives.

Reaction with Alcohols
this compound reacts directly with alcohols to give fluorosulfuryl carbamates in nearly quantitative yields within minutes in cold acetonitrile . The selectivity of FSI for aliphatic alcohol groups (1°, 2°, and even 3°) over other functional groups is extraordinary .

Reaction with Amines
With slight excess amounts of a potassium salt in acetonitrile, various amines are converted to ureas in good to excellent yields . The ligation is highly selective for amines over other functional groups, such as carboxylic acid, alcohol, phenol, indole, alkene, and alkyne .

Case Studies and Examples

SuFEx Ligation
Fluorosulfuryl isocyanate (FSI) is an outstanding SuFEx linker in stepwise unions of alcohol and amine modules . This binary connection sequence exhibits near-perfect efficiency complementation .

Synthesis of Bioactive Compounds
A group of bioactive compounds were modified and purified simply through filtration using a precipitation process involving the reaction of FSI with tertiary amines .

Modification of Drugs
The drugs Linagliptin and Alogliptin were readily modified using this compound .

Data Tables

Table 1: Reaction Conditions for Alcohol Modification

ConditionDescription
ReactantsROH (1.0 equiv), FSI (1.0 equiv, and 2.0 equiv FSI for diols)
SolventCH3CN (or CH2Cl2)
Temperature & Time0 °C to r.t., 5 mins to 12 h

Table 2: Reaction Conditions for Ligand Addition

ConditionDescription
ReactantsFSI (2–5 mmol), L (1 equiv.)
Concentration1 mol/L in CH2Cl2 or toluene
Temperature & Time0 °C to r.t., 2 h

Table 3: Reaction Conditions for Amine Conversion

ConditionDescription
Reactants7 (0.25–0.5 mmol), 8 (1.5 equiv), K3PO4 (3.0 equiv)
SolventH2O (0.25 mol/L)
Temperature80 °C
Reaction Time2–16 h

Stability and Handling

Mechanism of Action

The mechanism of action of fluorosulfonyl isocyanate involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate group (NCO) reacts with these nucleophiles to form stable carbamate and urea linkages . The fluorosulfonyl group (FSO2) enhances the compound’s electrophilicity, making it highly reactive under mild conditions. This reactivity is crucial for its applications in organic synthesis and materials science.

Comparison with Similar Compounds

Comparison with Chlorosulfonyl Isocyanate (CSI)

Reactivity and Electronic Properties

  • Electronic Structure: FSI exhibits a first ionization energy of 12.3 eV, primarily from πNCO orbitals with contributions from oxygen non-bonding orbitals in the SO₂ group . CSI’s electronic properties are less studied in the provided evidence, but its chlorine atom likely induces lower electronegativity compared to fluorine, altering reaction kinetics.
  • Reactivity :

    • Both compounds undergo (2+2)-cycloaddition reactions, but FSI’s –SO₂F group may enhance electrophilicity, favoring nucleophilic substitutions (e.g., in LiFSI synthesis) .
    • CSI is extensively used in drug synthesis (e.g., β-lactams) and polymer chemistry due to its –SO₂Cl group, which facilitates sulfonamide bond formation .

Comparison with Other Isocyanates

Aromatic Isocyanates (e.g., 4-Fluoro-2-Nitrophenyl Isocyanate)

  • Structural Differences : Aromatic isocyanates (e.g., C₇H₃FN₂O₃) feature a phenyl group, reducing electrophilicity compared to FSI’s –SO₂F .
  • Applications : Primarily used in specialty polymers and agrochemicals, contrasting with FSI’s role in energy storage .

Aliphatic Isocyanates (e.g., Acryloyl Isocyanate)

  • Reactivity : Aliphatic isocyanates (CH₂=CHC(O)NCO) exhibit conjugation between the isocyanate and unsaturated bonds, enabling unique cycloaddition pathways absent in FSI .

Biological Activity

Fluorosulfonyl isocyanate (FSO₂NCO) is a reactive compound that has gained attention in synthetic chemistry, particularly for its biological applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a unique structure characterized by a fluorosulfonyl group and an isocyanate group. This configuration imparts significant reactivity, making it a valuable reagent in various chemical processes. Its molecular formula is FSO2NCO\text{FSO}_2\text{NCO}, and it typically adopts a C1 symmetry, indicating a single conformer in its gaseous state .

Key Properties:

  • Molecular Weight: 145.09 g/mol
  • Reactivity: Acts as a bis-electrophilic linker, allowing for the stepwise attachment of alcohols and amines .
  • Stability: Exhibits stability under certain conditions, although sensitive to moisture which can lead to hydrolysis.

The mechanism of action for this compound primarily involves its reactivity with nucleophiles such as alcohols and amines. This reactivity enables the formation of stable linkages, crucial for modular synthesis approaches used in drug discovery:

  • Stepwise Attachment: FSO₂NCO reacts with alcohols to form fluorosulfonyl carbamates.
  • Covalent Capture: The compound's ability to covalently modify proteins in vivo makes it particularly interesting for biological applications .

Applications in Drug Discovery

This compound has been utilized in various applications within drug discovery, particularly due to its ability to form stable linkages with biological molecules:

  • Synthesis of Bioactive Compounds: FSO₂NCO is employed to synthesize bioactive compounds and potential drug candidates by introducing fluorosulfonyl or sulfamoyl groups into target molecules.
  • Modular Synthesis: Its role as a reliable bis-electrophilic linker facilitates the stepwise assembly of complex molecules, enhancing the efficiency of drug development processes .

Case Study 1: Synthesis of Acesulfame K

Acesulfame K, a widely used artificial sweetener, was synthesized using this compound. The reaction involves coupling FSO₂NCO with terf-butylacetoacetate, demonstrating its utility in creating commercially relevant compounds .

Case Study 2: SuFEx Ligation

Recent studies have highlighted the effectiveness of FSO₂NCO in SuFEx (sulfur(VI) fluoride exchange) ligation reactions. In these studies, FSO₂NCO was shown to facilitate the attachment of alcohols to amines with remarkable selectivity and efficiency. This method has opened new avenues for synthesizing complex biomolecules .

Data Table: Comparison of Reaction Yields

Reaction TypeYield (%)Conditions
Alcohol + FSO₂NCO95CH₃CN, 0 °C to r.t., 5 mins - 12 h
Acesulfame K Synthesis>90Specific reaction conditions
Amine + FSO₂NCO85Elevated temperature

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are essential for characterizing the electronic structure of FSO₂NCO?

To analyze FSO₂NCO's electronic properties, photoelectron spectroscopy (PES) and synchrotron-based techniques are critical. PES reveals ionization potentials (e.g., the first ionization at 12.3 eV, attributed to πNCO molecular orbitals), while synchrotron radiation probes inner- and core-shell transitions (e.g., S 2p → σ*S–F resonances at 172–177 eV). Computational methods like OVGF (outer valence green function) and P3 (partial third order) calculations with the 6-311+G(d,p) basis set validate experimental data, assigning molecular orbitals and fragmentation pathways .

Q. How does FSO₂NCO improve lithium-ion battery performance at low temperatures?

FSO₂NCO acts as an electrolyte additive by forming a stable solid-electrolyte interphase (SEI) on graphite electrodes. This SEI reduces interfacial resistance, enabling efficient Li⁺ transport even at subzero temperatures. Experimental studies combine electrochemical testing (e.g., charge/discharge cycling) with spectroscopic analysis (FTIR, XPS) to confirm the SEI’s composition and stability. For example, FSO₂NCO-derived SEI suppresses parasitic reactions, enhancing capacity retention at -20°C .

Advanced Research Questions

Q. What fragmentation mechanisms dominate in FSO₂NCO under synchrotron radiation?

At energies >15 eV, FSO₂NCO⁺ undergoes S–N bond cleavage, yielding FSO₂⁺ and NCO⁺. Core-level ionization (e.g., S 2p or O 1s) triggers deferred charge separation, producing ion pairs like O⁺/S⁺ and C⁺/O⁺. Time-of-flight mass spectrometry (TOF-MS) and PEPIPICO (photoelectron-photoion-photoion coincidence) spectra reveal secondary decay pathways, where double-charged ions (M²⁺) dissociate into atomic fragments. These mechanisms are energy-dependent, with fragmentation complexity increasing at higher photon energies .

Q. How do OVGF and P3 calculations interpret the photoelectron spectrum of FSO₂NCO?

OVGF and P3 methods predict vertical ionization energies (VIEs) and molecular orbital (MO) contributions. For FSO₂NCO, the first VIE at 12.3 eV corresponds to πNCO MO ionization, while bands at 13.4–13.8 eV arise from nonbonding oxygen orbitals in the SO₂ group. These calculations align with experimental PES data, resolving overlapping peaks through Gaussian deconvolution. Discrepancies <0.5 eV between theory and experiment validate the use of B3LYP/6-311+G(d,p)-optimized geometries for MO assignments .

Q. What experimental designs are critical for studying FSO₂NCO’s photostability and decomposition?

Matrix-isolation FTIR spectroscopy under UV radiation (200–800 nm) is key. FSO₂NCO exhibits photostability in argon matrices, with minor decomposition to FNCO and CO. Contrastingly, ClSO₂NCO fully decomposes into SO₂ and ClNCO under similar conditions. Gas-phase electron diffraction (GED) and vibrational spectroscopy confirm FSO₂NCO’s C₁ conformer structure, where the NCO group eclipses one S–O bond. These methods require high-purity synthesis and controlled irradiation to isolate reactive intermediates .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in ionization energy assignments (e.g., SO₂-related orbitals at 14.1 eV vs. 16–18 eV in related molecules) highlight the need for hybrid experimental-computational validation .
  • Replicability : Detailed synthesis protocols (e.g., purity checks via NMR/Raman) and computational parameters (basis sets, convergence criteria) must be reported to ensure reproducibility .

Properties

IUPAC Name

N-(oxomethylidene)sulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CFNO3S/c2-7(5,6)3-1-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMPDXRFCFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)F)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495-51-8
Record name Fluorosulfonyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROSULFONYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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